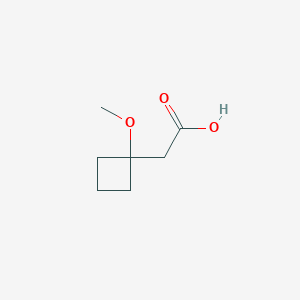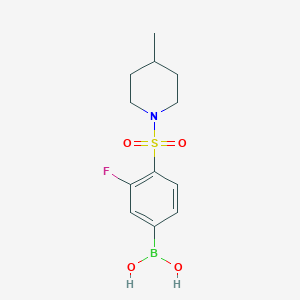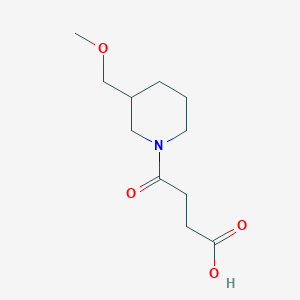
1-tert-Butyl 2-chloromethyl (2S)-piperidine-1,2-dicarboxylate
Descripción general
Descripción
1-tert-Butyl 2-chloromethyl (2S)-piperidine-1,2-dicarboxylate, abbreviated as 1-t-BCM-PDC, is an organic compound with a wide range of applications in the fields of synthetic chemistry and pharmaceuticals. The compound was first synthesized in the early 2000s, and has since been used in a variety of synthetic and medicinal applications. In
Aplicaciones Científicas De Investigación
Synthesis of a p38 MAP Kinase Inhibitor
John Y. L. Chung et al. (2006) detailed the synthesis of a p38 MAP kinase inhibitor for potential treatment of rheumatoid arthritis and psoriasis. This included a novel six-step synthesis suitable for large-scale preparation, emphasizing the chemoselectivity and efficiency of the process. The synthesis involved a tandem Heck-lactamization, N-oxidation, and a highly chemoselective Grignard addition, showcasing the compound's utility in medicinal chemistry research (Chung et al., 2006).
Aluminum and Gallium Hydrazides as Active Lewis Pairs
W. Uhl et al. (2016) explored the reactivity of aluminum and gallium hydrazides formed from a sterically encumbered hydrazone, demonstrating the compounds' ability to activate C–H bonds of moderately acidic substrates. This study provides insight into the versatility and reactivity of metal-hydrazides in chemical synthesis (Uhl et al., 2016).
Enantioselective Synthesis of Sedridines, Ethylnorlobelols, and Coniine
D. Passarella et al. (2005) demonstrated the enantioselective synthesis of several biologically active alkaloids, including sedridine and coniine, using the pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester. This showcases the compound's role as a chiral building block in the synthesis of complex natural products (Passarella et al., 2005).
Asymmetric Synthesis of Piperidine Derivatives
Research on the asymmetric synthesis of piperidine derivatives has led to the development of efficient methods for synthesizing intermediates useful for the synthesis of nociceptin antagonists, demonstrating the compound's utility in the development of novel pharmacotherapies (Jona et al., 2009).
Mecanismo De Acción
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The tert-butyl group, a part of this compound, is known to be involved in various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways . .
Result of Action
Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) (2S)-piperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTINZHKEPWFOBM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)



![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)






